molecular formula C19H16ClNO2 B14597345 2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione CAS No. 59641-24-6

2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione

Cat. No.: B14597345
CAS No.: 59641-24-6
M. Wt: 325.8 g/mol
InChI Key: BTLZWDQILSWMQY-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a benzyl(ethyl)amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the chlorination of naphthoquinone to introduce the chlorine atom at the 3-position. This is followed by the nucleophilic substitution reaction where the benzyl(ethyl)amino group is introduced. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific enzymes and proteins, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]-3-chloronaphthalene-1,4-dione
  • 2-[Benzyl(ethyl)amino]-3-bromonaphthalene-1,4-dione
  • 2-[Benzyl(ethyl)amino]-3-fluoronaphthalene-1,4-dione

Uniqueness

2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the benzyl(ethyl)amino group influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

59641-24-6

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

2-[benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C19H16ClNO2/c1-2-21(12-13-8-4-3-5-9-13)17-16(20)18(22)14-10-6-7-11-15(14)19(17)23/h3-11H,2,12H2,1H3

InChI Key

BTLZWDQILSWMQY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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